molecular formula C18H15N3O4 B11367570 N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide

N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11367570
M. Wt: 337.3 g/mol
InChI Key: SAVXWGIIRXEYBK-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group, a pyridin-2-yl group, and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with 2-aminopyridine to yield 3-nitro-N-(pyridin-2-yl)benzamide.

    Introduction of the 5-Methylfuran-2-ylmethyl Group: The 5-methylfuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 5-methylfurfural with a suitable nucleophile, such as sodium borohydride, to form the corresponding alcohol, which is then converted to the corresponding bromide. The bromide is then reacted with the benzamide core to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the pyridin-2-yl group can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

  • N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
  • N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Comparison: N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activity. In contrast, similar compounds with sulfanyl or sulfanylidene groups may exhibit different reactivity and biological profiles due to the presence of sulfur atoms.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H15N3O4/c1-13-8-9-16(25-13)12-20(17-7-2-3-10-19-17)18(22)14-5-4-6-15(11-14)21(23)24/h2-11H,12H2,1H3

InChI Key

SAVXWGIIRXEYBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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